
1,4-bis(2,5-dimethylphenyl)-2,5-piperazinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-bis(2,5-dimethylphenyl)-2,5-piperazinedione, also known as DPPD, is a chemical compound that has been widely studied for its antioxidant properties. It is commonly used as a food preservative, as well as in the rubber and petroleum industries. In recent years, there has been growing interest in the potential health benefits of DPPD, particularly in the field of scientific research.
Mechanism of Action
The mechanism of action of 1,4-bis(2,5-dimethylphenyl)-2,5-piperazinedione is complex and not yet fully understood. It is believed to work by scavenging free radicals and inhibiting lipid peroxidation, which can lead to cellular damage and inflammation. 1,4-bis(2,5-dimethylphenyl)-2,5-piperazinedione has also been shown to activate certain antioxidant enzymes, such as superoxide dismutase and catalase.
Biochemical and Physiological Effects
Studies have shown that 1,4-bis(2,5-dimethylphenyl)-2,5-piperazinedione has a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in a variety of cell types, including neurons, endothelial cells, and macrophages. It has also been shown to have a protective effect against DNA damage and apoptosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1,4-bis(2,5-dimethylphenyl)-2,5-piperazinedione for lab experiments is its high stability and solubility, which make it easy to work with. It is also relatively inexpensive and widely available. However, one limitation of 1,4-bis(2,5-dimethylphenyl)-2,5-piperazinedione is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are a number of potential future directions for research on 1,4-bis(2,5-dimethylphenyl)-2,5-piperazinedione. One area of interest is its potential use as a therapeutic agent for diseases associated with oxidative stress and inflammation. Another area of interest is its potential use as a food preservative, due to its antioxidant properties. Additionally, further research is needed to fully understand the mechanism of action of 1,4-bis(2,5-dimethylphenyl)-2,5-piperazinedione and its potential applications in a variety of fields.
Synthesis Methods
1,4-bis(2,5-dimethylphenyl)-2,5-piperazinedione can be synthesized using a variety of methods, including oxidation of 2,5-dimethylphenylenediamine and cyclization of N,N'-bis(2,5-dimethylphenyl)urea. One of the most common methods of synthesis involves the reaction of 2,5-dimethylphenylenediamine with phthalic anhydride in the presence of a catalyst.
Scientific Research Applications
1,4-bis(2,5-dimethylphenyl)-2,5-piperazinedione has been extensively studied for its antioxidant properties, which make it a promising candidate for a wide range of applications in the field of scientific research. It has been shown to have a protective effect against oxidative stress, which is implicated in a variety of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.
properties
IUPAC Name |
1,4-bis(2,5-dimethylphenyl)piperazine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-13-5-7-15(3)17(9-13)21-11-20(24)22(12-19(21)23)18-10-14(2)6-8-16(18)4/h5-10H,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBHSMMNFLDUDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CC(=O)N(CC2=O)C3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(2,5-dimethylphenyl)-2,5-piperazinedione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

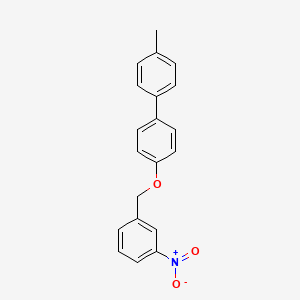
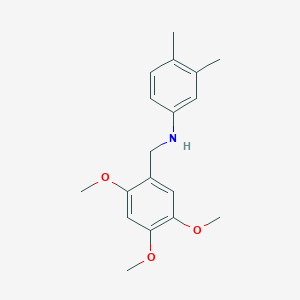
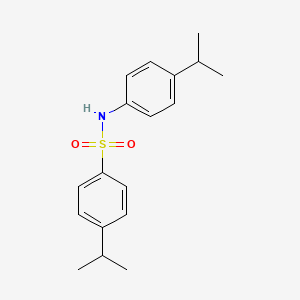
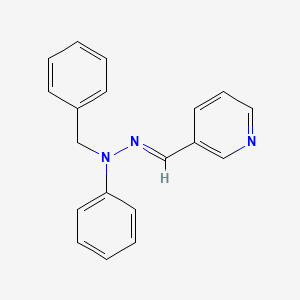

![2-({3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]benzylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5704860.png)

![(3-bromo-4-methoxybenzyl)[2-(methylthio)phenyl]amine](/img/structure/B5704883.png)
![1-(2-furoyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B5704887.png)
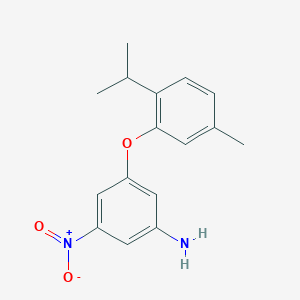

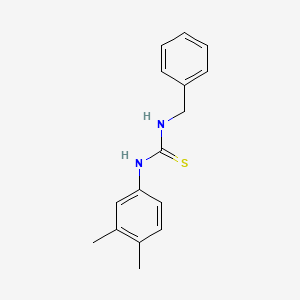
![N-[2-(acetylamino)phenyl]-2,4-dimethylbenzamide](/img/structure/B5704920.png)
![N-(3-chloro-4-fluorophenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5704926.png)